molecular formula C7H14N2O2 B13066303 (3S)-3-Amino-3-(oxolan-2-yl)propanamide

(3S)-3-Amino-3-(oxolan-2-yl)propanamide

Cat. No.: B13066303
M. Wt: 158.20 g/mol
InChI Key: BTYNZKPWZGQFJX-ZBHICJROSA-N
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Description

(3S)-3-Amino-3-(oxolan-2-yl)propanamide is a chiral compound with a unique structure that includes an amino group, an oxolane ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(oxolan-2-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as oxolane derivatives and amino acids.

    Formation of the Oxolane Ring: The oxolane ring is introduced through a cyclization reaction, often using a suitable catalyst and reaction conditions that favor ring closure.

    Introduction of the Amino Group: The amino group is introduced via amination reactions, which may involve the use of reagents such as ammonia or amines under controlled conditions.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through amidation reactions, typically using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(oxolan-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The amino and oxolane groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Scientific Research Applications

(3S)-3-Amino-3-(oxolan-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is explored for its potential use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(oxolan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved often include signal transduction and metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(oxolan-2-yl)propanamide: can be compared with other chiral amino acid derivatives and oxolane-containing compounds.

    Examples: (3S)-3-Amino-3-(oxolan-2-yl)butanamide, (3S)-3-Amino-3-(oxolan-2-yl)pentanamide.

Uniqueness

  • The unique combination of the oxolane ring and the propanamide moiety in this compound distinguishes it from other similar compounds.
  • Its specific stereochemistry (3S) also contributes to its distinct properties and potential applications.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

(3S)-3-amino-3-(oxolan-2-yl)propanamide

InChI

InChI=1S/C7H14N2O2/c8-5(4-7(9)10)6-2-1-3-11-6/h5-6H,1-4,8H2,(H2,9,10)/t5-,6?/m0/s1

InChI Key

BTYNZKPWZGQFJX-ZBHICJROSA-N

Isomeric SMILES

C1CC(OC1)[C@H](CC(=O)N)N

Canonical SMILES

C1CC(OC1)C(CC(=O)N)N

Origin of Product

United States

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